molecular formula C13H10N4O3 B1486455 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 1154198-80-7

3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No. B1486455
M. Wt: 270.24 g/mol
InChI Key: JXKGEXJMGJYKTE-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, also known as 3-FPN, is a synthetic organic compound commonly used in laboratory experiments. It is a heterocyclic amine composed of a pyrazole ring with a nitrophenyl group attached, and a furan ring attached to the pyrazole nitrogen. 3-FPN has been studied extensively for its potential applications in scientific research, with a focus on its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Derivatives : A study details the synthesis of pyrazole derivatives through reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various ester, amide, nitrile, and anilino-pyrazole acid derivatives. Cyclocondensation reactions of these compounds with phenylhydrazine or hydrazine hydrate and other reagents yielded pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives, among others (Şener et al., 2002).

Biological Evaluation

  • Anti-inflammatory and Antibacterial Agents : Novel pyrazoline derivatives synthesized through microwave irradiation showed significant in vivo anti-inflammatory and in vitro antibacterial activity. Molecular docking results supported these findings, suggesting potential as molecular templates for anti-inflammatory activity (Ravula et al., 2016).
  • Antimicrobial Activity : Another study designed and synthesized nitrofurantoin® analogues with furan and pyrazole scaffolds, exhibiting promising antibacterial properties against Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Molecular and Crystal Structure Analysis

  • XRD and DFT Studies : Research on the reductive cyclization process in pyrazole derivatives revealed that intramolecular hydrogen bonding plays a crucial role in the low reactivity of these compounds. Microwave irradiation was proposed as an alternative synthesis method to overcome this challenge (Szlachcic et al., 2020).

Antioxidant Agents

  • Chalcone Derivatives : A series of chalcone derivatives with pyrazole moieties were synthesized and demonstrated potential antioxidant activities, as supported by in vitro studies and molecular docking analyses (Prabakaran et al., 2021).

properties

IUPAC Name

5-(furan-2-yl)-2-(3-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c14-13-8-11(12-5-2-6-20-12)15-16(13)9-3-1-4-10(7-9)17(18)19/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKGEXJMGJYKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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